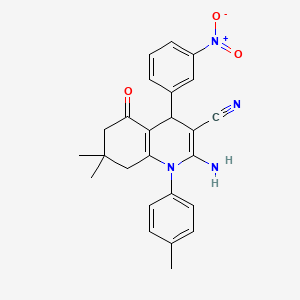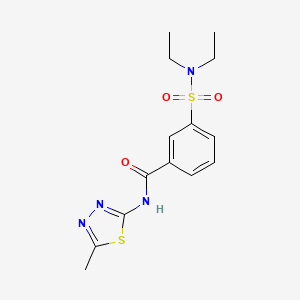![molecular formula C23H16Cl2N2O2 B11535351 N'-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-(naphthalen-1-YL)acetohydrazide](/img/structure/B11535351.png)
N'-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-(naphthalen-1-YL)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-(naphthalen-1-YL)acetohydrazide is a complex organic compound that features a combination of furan, naphthalene, and hydrazide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-(naphthalen-1-YL)acetohydrazide typically involves the following steps:
Formation of the Furan Derivative: The starting material, 3,4-dichlorophenylfuran, is synthesized through a series of reactions involving chlorination and cyclization.
Condensation Reaction: The furan derivative is then reacted with naphthalen-1-ylacetohydrazide in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-(naphthalen-1-YL)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-(naphthalen-1-YL)acetohydrazide has several scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial or anticancer agent due to its unique structural features.
Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N’-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-(naphthalen-1-YL)acetohydrazide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell growth and apoptosis, making it a candidate for anticancer research.
Comparison with Similar Compounds
Similar Compounds
- **2-(4-Chloro-3-methylphenoxy)-N’-[(5’-substituted aryl)-furan-2’-yl]methylidene]-acetohydrazides .
- **5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol derivatives .
Uniqueness
N’-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-(naphthalen-1-YL)acetohydrazide stands out due to its combination of furan and naphthalene moieties, which confer unique electronic and steric properties. This makes it particularly interesting for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C23H16Cl2N2O2 |
|---|---|
Molecular Weight |
423.3 g/mol |
IUPAC Name |
N-[(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylideneamino]-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C23H16Cl2N2O2/c24-20-10-8-17(12-21(20)25)22-11-9-18(29-22)14-26-27-23(28)13-16-6-3-5-15-4-1-2-7-19(15)16/h1-12,14H,13H2,(H,27,28)/b26-14+ |
InChI Key |
CFMKSHTVTCFBSE-VULFUBBASA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-dibromo-6-methoxy-2-[(E)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11535274.png)
![4-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11535279.png)
![4-chloro-2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol](/img/structure/B11535280.png)
![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4-methoxy-6-(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11535285.png)
![(5E)-1-(3,4-dimethylphenyl)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11535286.png)


![4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-ethylphenyl)-4-oxobutanamide](/img/structure/B11535309.png)
![ethyl 3-[11-(3-ethoxy-3-oxopropyl)-11H-indeno[1,2-b]quinolin-11-yl]propanoate](/img/structure/B11535311.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(4-cyanophenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B11535322.png)


![8-(2-furyl)-3,3-dimethyl-6-oxo-3,4,6,7-tetrahydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11535347.png)
![N'-[(E)-(4-hydroxyphenyl)methylidene]-2-methyl-1H-benzimidazole-6-carbohydrazide](/img/structure/B11535356.png)
